![molecular formula C17H19N3O B2737043 N-((1-phenylpyrrolidin-2-yl)methyl)isonicotinamide CAS No. 1797859-16-5](/img/structure/B2737043.png)
N-((1-phenylpyrrolidin-2-yl)methyl)isonicotinamide
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Overview
Description
N-((1-phenylpyrrolidin-2-yl)methyl)isonicotinamide, also known as PMIN, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PMIN belongs to the class of pyrrolidine-based compounds that have shown promising results in treating various diseases.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of isoniazid, closely related to N-((1-phenylpyrrolidin-2-yl)methyl)isonicotinamide, exhibit significant in vitro antimicrobial activity against Mycobacterium tuberculosis. These compounds, specifically 4-substituted N-phenyl-1,2,3-triazole derivatives, demonstrated minimal inhibitory concentrations (MICs) suggesting their potential as novel treatments for mycobacterial infections with low cytotoxicity towards liver and kidney cells, thus offering a high therapeutic index (Boechat et al., 2011).
Anticancer Properties
Nicotinamide N-methyltransferase (NNMT), involved in the metabolism of nicotinamide and structurally related compounds, is overexpressed in several cancers and contributes to tumorigenesis through mechanisms that impair methylation potential and induce widespread changes in the methylation landscape of cancer cells. This points to the potential therapeutic targeting of NNMT in cancer treatment strategies (Ulanovskaya et al., 2013).
Corrosion Inhibition
Studies on the application of new isonicotinamide derivatives as corrosion inhibitors on mild steel in acidic media have been conducted. These studies found that certain derivatives effectively prevent corrosion, suggesting applications in material science and engineering to enhance the longevity and durability of metals (Yadav et al., 2015).
Gastroprotective Effects
1-Methylnicotinamide (MNA), a derivative of nicotinamide, has been shown to possess potent gastroprotective effects against acute gastric lesions induced by stress. This effect is mediated through the endogenous prostacyclin and sensory nerves, highlighting its potential in developing treatments for gastric mucosal damage (Brzozowski et al., 2008).
Future Directions
While specific future directions for “N-((1-phenylpyrrolidin-2-yl)methyl)isonicotinamide” are not directly available, the ongoing research into related compounds suggests potential areas of interest. For instance, the discovery of new compounds with antiproliferative action against cancer cells is a significant area of research . Additionally, the development of new drugs for the treatment of depression that interact with the serotonin 5-HT1A receptors is another promising direction .
properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(14-8-10-18-11-9-14)19-13-16-7-4-12-20(16)15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFNXOWICFNWDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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